

SGC0946 Basic Information and Stock Preparation

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Compound Focus: SGC0946

CAS No.: 1561178-17-3

Cat. No.: S543086

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SGC0946 is a potent and selective inhibitor of the histone methyltransferase **DOT1L** [1] [2] [3]. It functions by competing with the cofactor S-adenosylmethionine (SAM), thereby reducing histone H3 lysine 79 methylation (H3K79me), a key epigenetic mark involved in gene expression [4].

To begin working with **SGC0946**, you must first prepare a stock solution. The following table summarizes the key physicochemical properties and standard preparation methods.

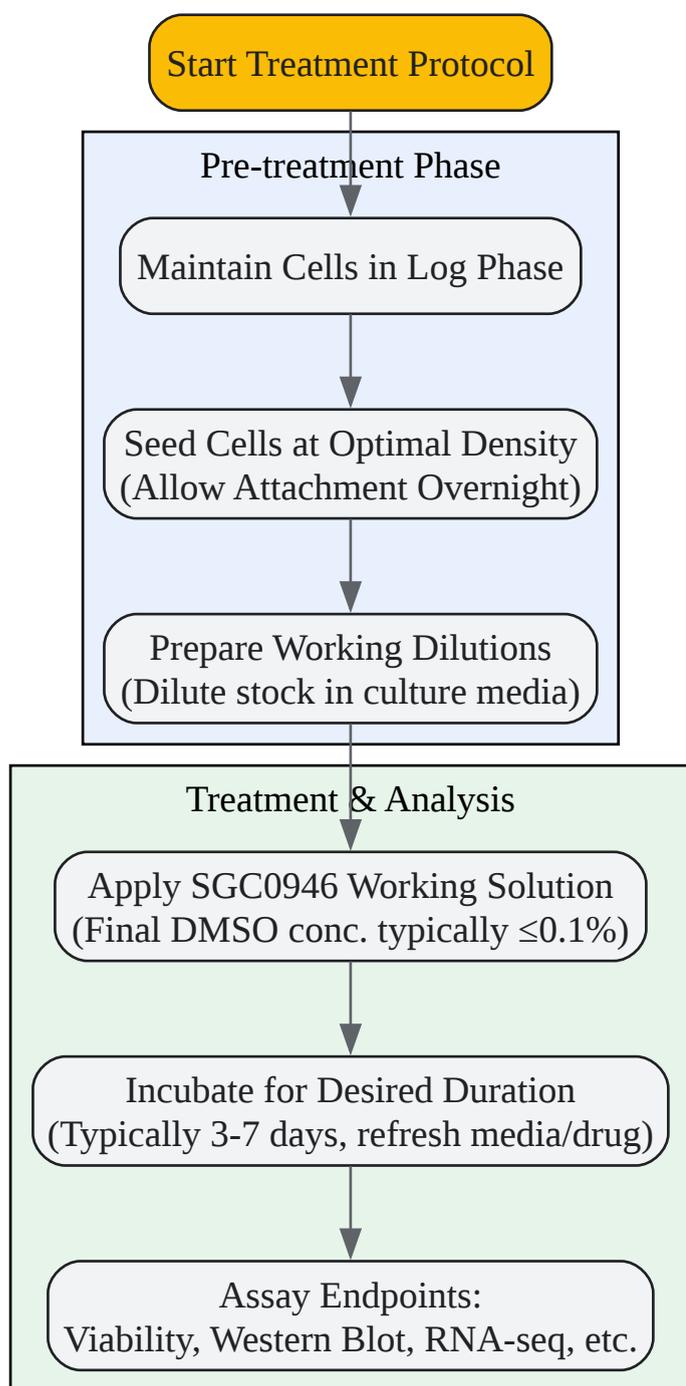
Property	Specification	Source
Molecular Weight	618.57 g/mol	[2] [3]
CAS Number	1561178-17-3	[1] [2]
Purity	≥98% (HPLC)	[1]
Physical Form	White to beige or yellow powder	[1] [2] [3]
Solubility in DMSO	20 - 100 mg/mL (approx. 32 - 162 mM)	[1] [3]
Recommended Stock Concentration	50 - 100 mM in DMSO	[2] [3]
Storage	-20°C, protected from moisture	[1] [2]

Key Considerations for Stock Solution Preparation:

- **Solvent:** Use fresh, high-quality, anhydrous **DMSO**.
- **Concentration:** A common high-concentration stock is **50 mM** or **100 mM**.
- **Aliquoting:** Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and prevent moisture absorption.
- **Storage:** Store aliquots at **-20°C** or **-80°C** for long-term stability [2] [5] [3].

Cell Culture Treatment Protocol

The following workflow outlines the key stages of treating cells with **SGC0946**, from culture preparation to data analysis.



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Detailed Steps:

- **Cell Preparation:** Culture your cells using standard protocols [6]. For experiments, ensure cells are healthy and in the **logarithmic (log) phase** of growth. Seed cells into multi-well plates or flasks at an optimal density that allows for proliferation during the entire treatment period without becoming over-confluent [5].

- **Prepare Working Concentrations:** On the day of treatment, thaw an aliquot of your **SGC0946** stock. Dilute it directly into the pre-warmed cell culture medium to achieve the desired final concentration. Gently mix the medium to ensure a homogeneous solution.
 - **Critical:** The final concentration of DMSO in the cell culture medium should typically be **≤0.1%** to minimize solvent toxicity. Always include a vehicle control (e.g., 0.1% DMSO) in your experiment.
- **Apply Treatment and Incubate:** Remove the old culture medium from the cells and replace it with the medium containing **SGC0946**. Place the cells back in the incubator (37°C, 5% CO₂).
- **Duration of Treatment:** Treatment duration can vary significantly based on the biological question.
 - For assessing rapid changes in histone methylation (H3K79me₂), effects can be seen within **3-7 days** [1] [7].
 - For functional assays like cell viability, colony formation, or differentiation, treatments may last up to **12-14 days**, with the medium and compound replaced every few days [2] [5].

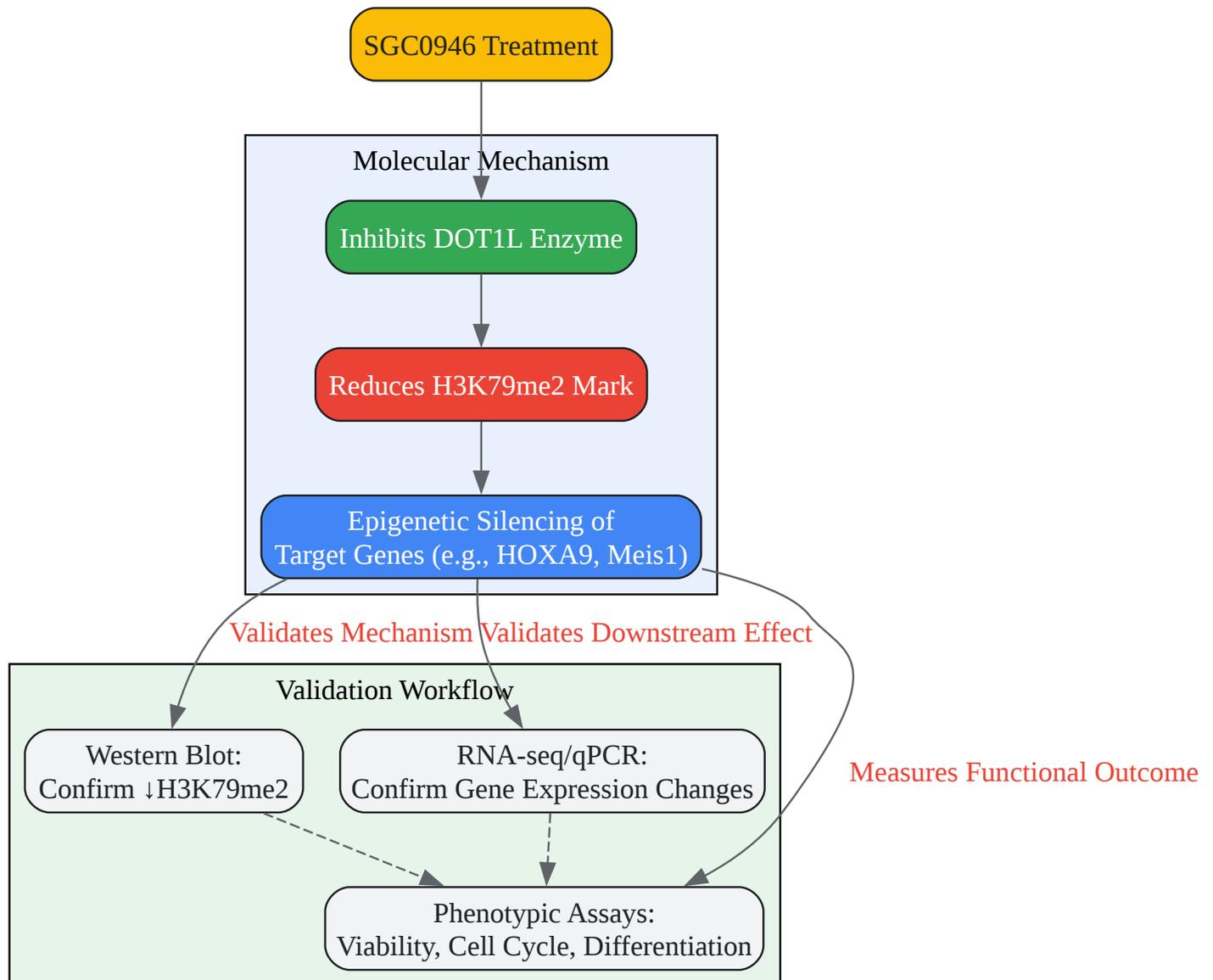
Experimental Design and Application Notes

The effective concentration of **SGC0946** depends on the cell type and the specific assay. The table below summarizes validated concentrations from recent literature.

Cell Line / Model	Assay Type	SGC0946 Concentration	Incubation Time	Key Experimental Outcome	Source / PMID
A431 (Epidermoid carcinoma)	Inhibition of cellular DOT1L (IC ₅₀)	2.6 nM	4 days	Reduction of H3K79 dimethylation	[1] [3]
MCF10A (Human mammary epithelial)	Inhibition of cellular DOT1L (IC ₅₀)	8.8 nM	4 days	Reduction of H3K79 dimethylation	[1] [3]
Mouse HPCHOXB4 cells (Wild-type & Tet2 KO)	RNA-seq & ChIP-seq	1 μM	7 days	Altered gene expression & reduced H3K79me ₂ binding	[7]
Molm13 (MLL leukemia)	Western Blot	1 μM	3-7 days	Time-dependent reduction of	[2]

Cell Line / Model	Assay Type	SGC0946 Concentration	Incubation Time	Key Experimental Outcome	Source / PMID
				H3K79me2	
SK-OV-3 & TOV21G (Ovarian cancer)	Cell Proliferation & Colony Formation	0.2 - 20 μ M	12 days	Dose-dependent inhibition of growth	[2]
Human cord blood cells (MLL-AF9 transformed)	Cell Viability	1 - 5 μ M	14 days	Selective killing of transformed cells	[1] [2]

Key Mechanistic Insights and Workflow: **SGC0946** treatment inhibits DOT1L activity, leading to a reduction in the H3K79me2 mark on chromatin. This disruption epigenetically silences key genes, such as *HOXA9* and *Meis1* in leukemia, resulting in specific phenotypic outcomes [1] [2]. The diagram below illustrates this mechanism and a typical validation workflow.



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Important Considerations for Your Research

- **Cell Line Variability:** The effective concentration can vary. It is crucial to perform a **dose-response curve** for your specific cell model and assay.
- **Vehicle Control:** The **0.1% DMSO** vehicle control is essential for attributing observed effects to **SGC0946** and not the solvent.

- **Combination Studies:** **SGC0946** has shown synergy with other inhibitors. For example, in lung cancer with DOT1L gain-of-function mutations, combining **SGC0946** with the MEK inhibitor binimetinib effectively reversed malignant phenotypes [8].
- **Safety:** Note that the compound is classified with a **Danger** signal word. Refer to the Safety Data Sheet (SDS) for proper handling procedures [1].

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